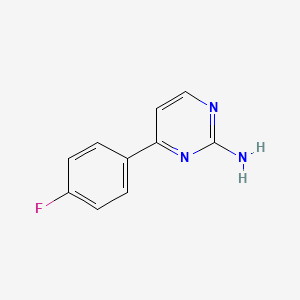

4-(4-Fluorophenyl)pyrimidin-2-amine

Description

Historical Context and Discovery

The development of 4-(4-Fluorophenyl)pyrimidin-2-amine can be traced to the broader evolution of pyrimidine chemistry, which gained momentum throughout the twentieth century as researchers recognized the therapeutic potential of heterocyclic compounds. Pyrimidine derivatives have demonstrated significant biological activities including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal properties, establishing them as important scaffolds in medicinal chemistry. The specific incorporation of fluorine substituents into aromatic systems became increasingly important as synthetic methodologists sought to enhance the pharmacological properties of organic compounds through strategic halogenation.

The synthetic approaches to pyrimidine-2-amine derivatives have evolved considerably over the past several decades. General synthetic methodologies for compounds similar to this compound typically involve the condensation of substituted chalcones with guanidine derivatives under basic conditions. These methods have been refined through the development of microwave-assisted heating techniques and solvent-free conditions, which have improved reaction efficiency and environmental sustainability.

The crystallographic characterization of related fluorophenyl-pyrimidine compounds has provided essential structural insights that have guided the design and synthesis of new derivatives. Early structural studies, such as those conducted on 4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine, revealed important details about molecular planarity and hydrogen bonding patterns that influence the physical and chemical properties of these compounds.

Relevance in Contemporary Chemical Research

This compound has gained considerable attention in contemporary research due to its multifaceted applications across various scientific domains. In pharmaceutical development, this compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and inflammatory diseases. The compound enhances drug efficacy through its unique structural properties that facilitate specific molecular interactions with biological targets.

Recent research has demonstrated the compound's utility in biochemical studies related to enzyme inhibition and receptor binding mechanisms. These investigations have provided valuable insights into biological pathways and have contributed to the development of new therapeutic strategies. The compound's ability to interact with specific biomolecules makes it an invaluable tool for understanding complex biochemical processes.

In the field of materials science, this compound is being explored for its potential in creating novel materials, including polymers and coatings, due to its distinctive chemical properties. The fluorine substituent contributes to enhanced chemical stability and unique surface properties that are advantageous in materials applications.

Agricultural chemistry represents another important application area where this compound finds use in the development of agrochemicals. Researchers are investigating its potential for formulating effective pesticides and herbicides that are more environmentally friendly than traditional alternatives. Additionally, the compound is being investigated for use in diagnostic assays, providing a foundation for developing sensitive detection methods for various diseases.

Position Within Pyrimidine-Based Heterocyclic Compounds

This compound occupies a distinctive position within the broader family of pyrimidine-based heterocyclic compounds due to its specific substitution pattern and electronic characteristics. Pyrimidines constitute an important class of aromatic heterocyclic compounds containing six carbon atoms and four nitrogen atoms arranged in a specific configuration. The pyrimidine ring system serves as a fundamental structural motif in numerous natural and synthetic compounds that exhibit diverse biological activities.

The compound's position within this chemical family is particularly significant when compared to other pyrimidine derivatives. Unlike symmetrically substituted pyrimidines, this compound exhibits asymmetric substitution that results in distinct electronic and steric properties. This asymmetry contributes to its unique reactivity profile and biological activity compared to related compounds.

The incorporation of the fluorophenyl substituent at the 4-position of the pyrimidine ring distinguishes this compound from other members of the pyrimidine-2-amine family. The strategic placement of the fluorine atom enhances the compound's lipophilicity and metabolic stability while maintaining favorable binding characteristics with biological targets. This structural arrangement places the compound in a unique position for applications requiring specific electronic and steric properties.

Research has shown that pyrimidine derivatives with amino substitution at the 2-position demonstrate enhanced biological activity compared to their non-aminated counterparts. The amino group provides opportunities for hydrogen bonding interactions and serves as a reactive site for further chemical modifications, expanding the compound's utility in synthetic applications.

Key Structural Features and Their Significance

The molecular structure of this compound incorporates several key features that determine its chemical and physical properties. The compound possesses the molecular formula C₁₀H₈FN₃ with a molecular weight of 189.19 grams per mole. This relatively compact structure encompasses multiple functional groups that contribute to its diverse applications.

Table 1: Molecular Properties of this compound

The pyrimidine ring system forms the central core of the molecule, providing aromatic stability and serving as a scaffold for substituent attachment. The nitrogen atoms within the pyrimidine ring contribute to the compound's basicity and hydrogen bonding capabilities, influencing its solubility and interaction with biological targets. The aromatic nature of the pyrimidine ring also enables π-π stacking interactions, which are important in crystal packing and molecular recognition processes.

The 4-fluorophenyl substituent represents a critical structural element that significantly influences the compound's properties. The fluorine atom introduces unique electronic effects through its high electronegativity and small atomic radius. This substitution enhances the compound's metabolic stability by providing resistance to enzymatic degradation while maintaining favorable pharmacokinetic properties. The fluorophenyl group also contributes to the compound's lipophilicity, affecting its distribution and bioavailability.

The amino group positioned at the 2-position of the pyrimidine ring serves multiple functional roles. This group acts as a hydrogen bond donor, facilitating intermolecular interactions that influence crystal packing and biological binding. The amino group also provides a reactive site for further chemical modifications, enabling the synthesis of more complex derivatives. Research on related compounds has demonstrated that amino substitution at this position contributes significantly to biological activity.

Table 2: Key Structural Features and Their Functional Significance

| Structural Feature | Location | Functional Significance |

|---|---|---|

| Pyrimidine Ring | Central Core | Aromatic stability, nitrogen basicity, π-π interactions |

| Fluorine Substitution | Para-position of phenyl ring | Enhanced metabolic stability, unique electronic properties |

| Phenyl Ring | 4-position of pyrimidine | Increased lipophilicity, steric bulk |

| Amino Group | 2-position of pyrimidine | Hydrogen bonding, reactive site for modifications |

The overall molecular geometry of this compound contributes to its unique properties and applications. Studies on structurally related compounds have revealed that molecules containing similar substitution patterns tend to adopt essentially planar conformations. This planarity facilitates π-π stacking interactions and influences crystal packing arrangements, which in turn affect the compound's physical properties such as melting point and solubility.

The electronic distribution within the molecule is significantly influenced by the fluorine substitution, which affects the electron density distribution across the aromatic systems. This electronic modulation impacts the compound's reactivity patterns and its interactions with biological targets. The electron-withdrawing nature of the fluorine atom also influences the basicity of the pyrimidine nitrogen atoms, affecting the compound's acid-base properties and protonation behavior under different conditions.

Propriétés

IUPAC Name |

4-(4-fluorophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN3/c11-8-3-1-7(2-4-8)9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQMEWBCECPRET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=NC=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345515 | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85979-49-3 | |

| Record name | 4-(4-Fluorophenyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85979-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluorophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution

One common method involves the nucleophilic substitution of 2,4-dichloropyrimidine with a fluorinated aniline derivative. The general procedure is as follows:

Reagents : 2,4-Dichloropyrimidine, 4-fluoroaniline, triethylamine (TEA), and chloroform.

-

- Dissolve 2,4-dichloropyrimidine in chloroform.

- Add 4-fluoroaniline and TEA.

- Stir the mixture at room temperature for several hours.

- Monitor the reaction using thin-layer chromatography (TLC).

- Purify the product using silica gel chromatography.

This method typically yields the target compound in moderate to high yields (70%-90%) depending on reaction conditions.

Buchwald-Hartwig Coupling

Another effective approach is the Buchwald-Hartwig coupling reaction, which allows for the formation of carbon-nitrogen bonds:

Reagents : A suitable aryl halide (e.g., 4-bromofluorobenzene), pyrimidine derivative, and a palladium catalyst.

-

- Combine the aryl halide with a pyrimidine derivative in a solvent such as toluene or dimethylformamide (DMF).

- Add a palladium catalyst and base (e.g., potassium carbonate).

- Heat the mixture under reflux conditions.

This method has been reported to yield up to 85% of the desired product with good selectivity.

Condensation Reactions

A condensation reaction involving an amine and a carbonyl compound is also a viable route:

Reagents : An appropriate aldehyde or ketone and an amine.

-

- Mix the amine with the carbonyl compound in an alcohol solvent.

- Heat the mixture to facilitate condensation.

This technique can yield products in varying efficiencies depending on the specific reactants used.

The yields from these synthetic routes vary based on factors such as reagent quality, reaction time, and purification techniques. The following table summarizes typical yields from different methods:

| Method | Yield (%) | Notes |

|---|---|---|

| Nucleophilic Substitution | 70%-90% | Moderate reaction conditions required |

| Buchwald-Hartwig Coupling | Up to 85% | Requires palladium catalyst |

| Condensation Reactions | Variable | Yields depend on reactant choice |

The preparation of 4-(4-Fluorophenyl)pyrimidin-2-amine can be effectively achieved through various synthetic methodologies. Each method offers distinct advantages in terms of yield and simplicity. Future research may focus on optimizing these methods further or exploring alternative synthetic pathways that could enhance efficiency or reduce costs.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(4-Fluorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products:

Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted phenylpyrimidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Development

4-(4-Fluorophenyl)pyrimidin-2-amine serves as a crucial intermediate in synthesizing various pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its unique structure allows for modifications that enhance drug efficacy.

Case Study: Anticancer Agents

A series of pyrido[3,4-d]pyrimidine derivatives, including this compound, were synthesized and evaluated for cytotoxicity against the National Cancer Institute's 60 human cancer cell line panel. Notably, compounds derived from this scaffold exhibited selective activity against breast and renal cancer cell lines, indicating potential for further development as targeted chemotherapeutic agents .

Biochemical Research

This compound is instrumental in studies related to enzyme inhibition and receptor binding, which are critical for understanding biological pathways.

Research Insights:

Researchers have utilized this compound to explore its inhibitory effects on specific enzymes involved in disease pathways. For instance, studies have shown that derivatives can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Material Science

The compound is also explored for its potential in creating novel materials such as polymers and coatings due to its unique chemical properties.

Applications in Material Science:

Research indicates that derivatives of this compound can be integrated into polymer matrices to enhance mechanical properties and thermal stability. This versatility makes it suitable for applications in coatings and advanced materials .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for developing environmentally friendly agrochemicals.

Agrochemical Development:

The compound's structure allows for modifications that enhance the efficacy of pesticides and herbicides while reducing environmental impact. Studies are ongoing to assess the effectiveness of these compounds in real-world agricultural settings .

Diagnostic Tools

The compound is being examined for its potential use in diagnostic assays.

Diagnostic Applications:

Research is underway to develop sensitive detection methods for various diseases using derivatives of this compound. These methods aim to improve the accuracy and speed of disease diagnosis through innovative biochemical assays .

Data Summary Table

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as an Aurora kinase A inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition leads to the disruption of cell division, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Analogues

Structural Complexity and Selectivity

- Simple Analogues : The unmodified this compound scaffold is often functionalized to enhance selectivity. For instance, adding a morpholine group (compound 24) improved antibacterial specificity .

- Hybrid Structures : Incorporating heterocycles like imidazopyridine (compound 2) or pyrrole (compound 3n) increases molecular complexity, enabling CNS penetration and kinase selectivity .

Activité Biologique

4-(4-Fluorophenyl)pyrimidin-2-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrimidine ring substituted with a fluorophenyl group, which may influence its interactions with biological targets. Understanding its biological activity is essential for evaluating its therapeutic potential and safety profile.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound has a molecular weight of approximately 179.18 g/mol. Its unique structure allows for specific interactions with various biological targets, particularly enzymes involved in metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several cytochrome P450 enzymes, particularly CYP1A2. This enzyme is critical for drug metabolism and can influence pharmacokinetics and drug interactions. The inhibition of CYP1A2 suggests that this compound may affect the metabolism of co-administered drugs, highlighting the need for further investigation into its pharmacological interactions .

Antimicrobial Activity

In studies evaluating the antimicrobial properties of pyrimidine derivatives, compounds similar to this compound have demonstrated activity against various bacterial and fungal strains. For instance, derivatives with similar structural motifs showed promising results in inhibiting bacterial growth, indicating potential applications in treating infections .

Neuroprotective Potential

Recent research has explored the neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases such as Alzheimer's disease. Compounds related to this compound have been assessed for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline. These findings suggest that such derivatives could serve as potential therapeutic agents for neurodegenerative conditions .

Case Study 1: CYP450 Interaction

In a study focusing on the interaction of various compounds with CYP450 enzymes, it was found that this compound did not act as a substrate for several CYP450 isoforms but exhibited selective inhibition of CYP2C9 and CYP3A4. This selectivity indicates a lower risk of drug-drug interactions compared to other compounds that show broader inhibition profiles .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several pyrimidine derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Research Findings Summary

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(4-fluorophenyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : A common approach involves cyclocondensation of fluorinated chalcone derivatives with guanidine in the presence of a base. For example, (E)-1-(4-fluorophenyl)-3-aryl-prop-2-en-1-one reacts with guanidine nitrate in ethanol under reflux, with LiOH as a base catalyst. Reaction duration (4–6 hours), temperature (reflux conditions), and solvent polarity critically affect regioselectivity and yield . Purification via column chromatography (silica gel, ethyl acetate/petroleum ether) is recommended to isolate the product with >85% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Key signals include NH₂ protons (~5.29 ppm, singlet) and aromatic protons (7.30–8.03 ppm, multiplet). Merged H-5 proton signals with aromatic protons are common due to electron-withdrawing fluorine substituents .

- ¹³C NMR : Distinct peaks for C-4 (164.4 ppm), C-2 (163.8 ppm), and fluorinated aromatic carbons (126.5–140.0 ppm) confirm regiochemistry .

- IR : NH₂ stretching (3434 cm⁻¹), C-F vibrations (1226 cm⁻¹), and C=N/C=C (1624–1599 cm⁻¹) are diagnostic .

- Mass Spec : Molecular ion [M+1]⁺ at m/z 266 aligns with the molecular formula C₁₀H₈FN₃ .

Advanced Research Questions

Q. How do electronic effects of the 4-fluorophenyl group influence the reactivity and biological activity of pyrimidin-2-amine derivatives?

- Methodological Answer : The electron-withdrawing fluorine atom enhances electrophilicity at the pyrimidine C-4 and C-6 positions, facilitating nucleophilic substitutions. Computational studies (e.g., DFT) can quantify charge distribution. In anti-tubercular studies, fluorinated derivatives exhibit improved binding to thymidine kinase due to increased lipophilicity and H-bonding with active-site residues . Comparative SAR studies with non-fluorinated analogs (e.g., 4-phenylpyrimidin-2-amine) show a 3–5× potency increase in fluorinated variants .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase NMR data for fluorinated pyrimidin-2-amine derivatives?

- Methodological Answer :

- Crystallography : X-ray diffraction of 4-(4-fluorophenyl)-6-aryl analogs reveals planar pyrimidine rings with dihedral angles <15° relative to the fluorophenyl group. Intramolecular H-bonding (N–H⋯N) stabilizes conformers .

- NMR in Solution : Dynamic effects (e.g., rotational barriers) may cause signal splitting not observed in solid-state structures. Variable-temperature NMR or NOESY experiments can detect conformational flexibility .

Q. How can substituent variations at the pyrimidine C-5/C-6 positions modulate fluorescence or photophysical properties?

- Methodological Answer : Introducing electron-donating groups (e.g., morpholino, 4-methoxyphenyl) at C-6 enhances π-conjugation, shifting absorption/emission maxima. For example, 4-(4-morpholinyl)pyrido[3,2-d]pyrimidin-2-amine shows λem at 510–592 nm, useful for bioimaging. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes .

Safety and Handling

Q. What are critical safety considerations for handling this compound derivatives in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Segregate halogenated waste (e.g., fluorinated byproducts) and neutralize acidic/basic residues before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.